1-benzoyl-5,6-dihydropyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-benzoyl-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C12H11NO2/c14-11-8-4-5-9-13(11)12(15)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2 |
InChI Key |
PAADXGFSMADYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Benzoyl 5,6 Dihydropyridin 2 1h One and Its Analogues
De Novo Synthesis of the 5,6-Dihydropyridin-2(1H)-one Ring System
The foundational 5,6-dihydropyridin-2(1H)-one structure can be assembled from acyclic precursors through various ring-forming strategies.
Annulation, the process of building a new ring onto a pre-existing molecule, is a cornerstone of synthesizing cyclic systems. Several cyclization pathways have been developed for 5,6-dihydropyridin-2(1H)-ones.
One universal and diastereospecific method involves the intramolecular Wittig cyclization. researchgate.net This process starts from N-(3-oxoalkyl)-chloroacetamides, which are converted to their corresponding triphenylphosphonium salts. researchgate.net Subsequent treatment with a base, such as sodium methoxide, triggers an intramolecular Wittig reaction to furnish the 5,6-dihydropyridin-2(1H)-one ring in high yields. researchgate.net
Another powerful strategy is a C–H activation–cyclization cascade. nih.gov This method utilizes a rhodium(I)-catalyzed C–H bond activation of α,β-unsaturated imines, followed by coupling with an alkyne. nih.gov This sequence generates an azatriene intermediate that undergoes an in-situ electrocyclization to form a 1,2-dihydropyridine, which can then be reduced to the desired tetrahydropyridine (B1245486) scaffold with high diastereoselectivity. nih.gov
Enamine annulation also provides a concise route to related fused ring systems. nih.gov For example, the condensation of a ketone's pyrrolidine (B122466) enamine with reagents like 1,4-diacetoxy-2-butanone can lead to tetrahydronaphthalene structures, demonstrating the utility of enamine chemistry in building six-membered rings. nih.gov The Robinson annulation, a classic method that combines a Michael addition with an intramolecular aldol (B89426) condensation, is a fundamental strategy for forming six-membered rings, typically resulting in a cyclic α,β-unsaturated ketone. youtube.comyoutube.com
Table 1: Annulation and Cyclization Strategies for Dihydropyridinone and Related Scaffolds
| Method | Starting Materials | Key Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Intramolecular Wittig | N-(3-oxoalkyl)-chloroacetamides, PPh₃ | NaOMe | 5,6-Dihydropyridin-2(1H)-ones | High | researchgate.net |
| C-H Activation Cascade | α,β-Unsaturated imines, Alkynes | Rh(I) catalyst, Acid/Borohydride (B1222165) | 1,2,3,6-Tetrahydropyridines | Up to 95% | nih.gov |
| Enamine Annulation | Ketone enamines, 1,4-diacetoxy-2-butanone | - | Tetrahydronaphthalenes | Modest | nih.gov |
Multicomponent Reactions (MCRs) for Dihydropyridinone Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, offer high efficiency and atom economy. frontiersin.orgnih.gov While the Biginelli reaction is a well-known MCR for producing dihydropyrimidinones (DHPMs), its principles have been adapted for other heterocycles. beilstein-journals.orgnih.govjmchemsci.com
The Hantzsch reaction is a classic MCR used to synthesize dihydropyridines, typically involving an aldehyde, a β-ketoester, and a nitrogen source like ammonium (B1175870) acetate. frontiersin.orgopensciencepublications.com This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. frontiersin.org By carefully selecting the precursors, this method can be adapted to produce a variety of substituted dihydropyridine (B1217469) derivatives. frontiersin.org The use of green catalysts and solvent-free conditions has further enhanced the sustainability and efficiency of these protocols. frontiersin.orgopensciencepublications.com
A one-pot, five-component reaction has also been reported for the synthesis of complex spiro-annulated thiopyran derivatives, highlighting the power of MCRs in rapidly building molecular complexity under mild conditions. researchgate.net
Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations that occur under the same conditions without the addition of new reagents. epfl.ch These sequences are highly efficient for constructing complex cyclic structures.
A notable example is a phosphine(III)-triggered domino sequence that yields multisubstituted 5,6-dihydropyridin-2(1H)-one scaffolds. u-szeged.huresearchgate.net This transformation, initiated by P(nBu)₃, proceeds through a complex cascade of retro-Claisen, intramolecular Morita-Baylis-Hillman (MBH), Wittig, and vinylogous aldol reactions. u-szeged.huresearchgate.net This method demonstrates excellent chemo- and regioselectivity, affording uniquely substituted products in good yields. u-szeged.huresearchgate.net
Another innovative domino process for synthesizing 5,6-dihydropyridin-2(1H)-ones starts from Baylis-Hillman phosphonium (B103445) salts, primary amines, isocyanides, and arylglyoxals. biocrick.com This one-pot approach involves a sequence of Ugi, aldol, and hydrolysis reactions to construct the target heterocycle. biocrick.com Furthermore, tandem reactions involving the [3+2]-cycloaddition of C,N-cyclic azomethine imines with α,β-unsaturated ketones, followed by detosylation and oxidative aromatization, have been developed to synthesize related 5,6-dihydropyrazolo[5,1-a]isoquinolines. nih.gov
Table 2: Domino Reaction Sequences for Dihydropyridinone Synthesis
| Domino Type | Key Precursors | Catalyst/Initiator | Key Steps | Yield | Reference |
|---|---|---|---|---|---|
| Phosphine-Triggered | Mannich precursor, cinnamaldehyde | P(nBu)₃ | retro-Claisen/intra-MBH/Wittig/aldol | 17–90% | u-szeged.huresearchgate.net |
| Ugi/Aldol/Hydrolysis | Baylis-Hillman salts, amines, isocyanides, arylglyoxals | - | Ugi, Aldol, Hydrolysis | - | biocrick.com |
| Michael/Annulation | 1,3-Dithiane-2-carbothioates, α,β-unsaturated N-tosyl imines | Phase Transfer Catalyst | Michael addition, Intramolecular annulation | Up to 70% | mdpi.com |
Approaches Incorporating the Benzoyl Group
The introduction of the benzoyl moiety can be strategically timed to occur either during the formation of the heterocyclic ring or after the core has been assembled.
Incorporating the benzoyl group during the ring-forming process is an efficient strategy that avoids an extra synthetic step. This can be achieved by using a starting material that already contains the N-benzoyl functionality. For instance, in a multicomponent or domino reaction, an N-benzoylated amine or amide could serve as the nitrogen source.
An organocatalytic one-pot approach has been developed to access dihydropyridin-2-ones via a [3+3] annulation reaction. rsc.org This reaction involves in-situ generated α,β-unsaturated acylazoliums and pyridinium (B92312) salts that undergo a Michael addition/1,4-H migration/lactamization sequence. rsc.org By employing an N-benzoylated starting material in such a sequence, the benzoyl group would be directly incorporated into the final product. Similarly, syntheses that use primary amines as precursors, such as the Ugi-based domino reaction, could potentially use N-benzoyl-protected amines to yield the N-benzoylated product directly. biocrick.com
The most direct method for synthesizing 1-benzoyl-5,6-dihydropyridin-2(1H)-one is the N-acylation of a pre-formed 5,6-dihydropyridin-2(1H)-one ring. The lactam N-H bond is amenable to acylation under standard conditions. This typically involves treating the heterocycle with a benzoylating agent, such as benzoyl chloride or benzoyl anhydride, in the presence of a base.
A highly selective method for benzoylation uses 1-benzoylimidazole as the acylating reagent, catalyzed by an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com This system has proven effective for the selective benzoylation of diols and can be readily applied to N-H bonds. mdpi.com The reaction proceeds via transacylation under mild conditions, often showing high regioselectivity. mdpi.com Alternatively, synthetic sequences that produce a protected dihydropyridinone, such as an N-tosyl derivative, can be deprotected and subsequently benzoylated. For instance, N-tosyl-3,4-dihydropyridin-2-ones have been successfully deprotected using sodium naphthalenide, yielding the free N-H which is then available for functionalization, such as N-allylation or, by extension, N-benzoylation. mdpi.com
Retrosynthetic Analysis of this compound
Disconnection Logic Applied to the Unsaturated Lactam Core
The retrosynthetic analysis, or disconnection approach, is a foundational strategy in designing the synthesis of complex organic molecules like this compound. lkouniv.ac.inwordpress.com This method involves breaking down the target molecule into simpler precursors by reversing known chemical reactions. lkouniv.ac.invaia.com For the α,β-unsaturated δ-lactam core of this compound, several key disconnections can be envisioned.
A primary disconnection involves the amide bond within the lactam ring. This C-N bond cleavage points towards a linear amino acid precursor. Specifically, for a δ-lactam, this would be a δ-amino acid or its ester derivative. The subsequent cyclization of this precursor would then form the desired six-membered ring.
Another critical disconnection targets the α,β-double bond. This is a common strategy for α,β-unsaturated carbonyl compounds. lkouniv.ac.in A functional group interconversion (FGI) first reveals a β-hydroxy lactam. Dehydration of this intermediate is a common method to introduce the double bond in conjugation with the carbonyl group. lkouniv.ac.in This β-hydroxy lactam can then be disconnected at the Cα-Cβ bond, suggesting an aldol-type condensation between an enolate and an aldehyde.
The synthesis of substituted 5,6-dihydro-1H-pyridin-2-ones can be achieved through methods like Negishi cross-coupling reactions, which allow for the introduction of various substituents onto the core structure. tum.de
The table below summarizes the logical disconnections for the unsaturated lactam core.
| Disconnection | Precursor Type | Forward Reaction |
| C-N Amide Bond | δ-Amino Acid/Ester | Intramolecular Amidation/Cyclization |
| C=C Double Bond (via FGI) | β-Hydroxy Lactam | Dehydration |
| Cα-Cβ Bond | Enolate and Aldehyde | Aldol Condensation |
| Ring-forming (Two-group) | Diene and Dienophile | Diels-Alder Cycloaddition |
Strategic Bond Cleavages and Transform Identification
Building upon the disconnection logic, specific bond cleavages in the this compound structure guide the identification of appropriate synthetic transforms. A key strategic cleavage is the N-CO bond of the benzoyl group, which simplifies the target to the parent 5,6-dihydropyridin-2(1H)-one and benzoyl chloride or a similar benzoylating agent. This is a standard functional group addition that would likely be performed in the final stages of the synthesis.
For the formation of the dihydropyridinone ring itself, several bond cleavage strategies can be employed:
Cleavage of the N1-C6 and C4-C5 bonds: This suggests a [4+2] cycloaddition (Diels-Alder) reaction. The diene could be a 1-amino-1,3-butadiene derivative, and the dienophile an α,β-unsaturated carbonyl compound.
Cleavage of the N1-C2 and C5-C6 bonds: This points towards a ring-closing metathesis (RCM) reaction of a suitable diene-containing amide precursor.
Cleavage of the N1-C6 bond and the Cα-Cβ bond: This disconnection leads to acyclic precursors that can be cyclized through intramolecular condensation or amidation reactions. For instance, the intramolecular Wittig cyclization of N-(3-oxoalkyl)chloroacetamides is a known method for synthesizing 5,6-dihydropyridin-2(1H)-ones.
Recent advances have also explored palladium-catalyzed intramolecular aza-Heck reactions of O-phenyl hydroxamates to construct unsaturated secondary lactams. nih.gov This method offers a complementary approach to traditional aza-Wacker reactions. nih.gov Additionally, N-C bond cleavage reactions in related cyclic systems can provide insights into potential synthetic pathways and side reactions. nih.gov
The following table outlines strategic bond cleavages and their corresponding synthetic transforms.
| Bond(s) Cleaved | Strategic Approach | Key Intermediates/Transforms |
| N-CO (Benzoyl) | Acylation | 5,6-dihydropyridin-2(1H)-one, Benzoyl Chloride |
| N1-C6, C4-C5 | Diels-Alder Reaction | 1-Amino-1,3-butadiene derivative, α,β-Unsaturated Carbonyl |
| N1-C2, C5-C6 | Ring-Closing Metathesis | Diene-containing Amide |
| N1-C6, Cα-Cβ | Intramolecular Condensation | Acyclic Amino-keto-ester |
| C-N (in ring) | Intramolecular aza-Heck | O-phenyl hydroxamate with a pendent alkene |
Role of Retrosynthetic Templates and Libraries
In modern organic synthesis, the principles of retrosynthesis are increasingly augmented by computational tools, including retrosynthetic templates and libraries. nih.govchemrxiv.org These tools are collections of known chemical reactions, often encoded as reaction rules or "templates," that can be applied to a target molecule to generate potential precursors. nih.govnih.gov
For a target like this compound, a template-based approach would involve searching a library for reactions that form α,β-unsaturated lactams or specifically, dihydropyridinones. nih.govchemrxiv.org These templates are often represented in a generalized form, allowing them to be applied to a wide range of molecules with similar functional groups. nih.gov
The use of machine learning in this area has led to the development of generative models that can propose novel reaction templates, expanding the scope beyond known chemical transformations. nih.govchemrxiv.org These models can analyze the structure of the target molecule and suggest disconnections and corresponding reactants, sometimes leading to more efficient or novel synthetic routes. nih.govnih.gov By incorporating a structured latent space, some models can even assess the chemical viability of the generated reactions by comparing them to known transformations. nih.govchemrxiv.org This site-specific template generation allows for a more targeted and potentially innovative approach to synthesis design. nih.gov
The table below illustrates the role of retrosynthetic templates in the synthesis of the target compound and its analogues.
| Template-Based Approach | Function | Application to Target Synthesis |
| Template Selection | Matches the target's structural motifs to known reaction templates. | Identifies established reactions for forming the dihydropyridinone ring, such as intramolecular condensations or cycloadditions. |
| Template Generation | Uses machine learning to create novel reaction templates. nih.gov | Proposes new, potentially more efficient, synthetic routes to the target or its analogues that are not in existing databases. nih.govchemrxiv.org |
| Reactant Scoring | Evaluates the suitability of potential reactants generated by the templates. nih.gov | Ranks the feasibility of different synthetic pathways based on the predicted success of the key reaction steps. |
Chemical Reactivity and Transformations of 1 Benzoyl 5,6 Dihydropyridin 2 1h One and Its Derivatives
Reactions at the Endocyclic Double Bond (C=C) of the Dihydropyridinone Ring
The C=C double bond within the dihydropyridinone ring is electron-deficient due to the influence of the adjacent carbonyl group, rendering it susceptible to various addition reactions.
Cycloaddition Reactions (e.g., Diels-Alder, 1,4-Dipolar Cycloadditions)
The dihydropyridinone ring system can participate as a dienophile in Diels-Alder reactions. wikipedia.orgresearchgate.net These [4+2] cycloaddition reactions involve the reaction of a conjugated diene with the double bond of the dihydropyridinone to form a six-membered ring. wikipedia.org The reactivity in these reactions is influenced by the substituents on both the diene and the dienophile. For instance, 2(1H)-pyridones, which are structurally related to dihydropyridinones, can act as dienes in Diels-Alder reactions. researchgate.net The use of chiral catalysts can lead to enantioselective Diels-Alder reactions, providing access to key intermediates for the synthesis of alkaloids. rsc.org
1,4-Dipolar cycloadditions, particularly those involving Huisgen 1,4-dipoles, represent another significant class of reactions for this scaffold. nih.govbeilstein-journals.orgdaneshyari.comrsc.org Huisgen 1,4-dipoles, typically generated from the reaction of aza-arenes like pyridine (B92270) or isoquinoline (B145761) with electron-deficient alkynes, can react with the double bond of dihydropyridinones. nih.govbeilstein-journals.org These reactions are valuable for constructing complex nitrogen-containing heterocyclic systems. nih.govbeilstein-journals.org For example, the three-component reaction of isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines yields functionalized isoquinolino[1,2-f] nih.govnih.govnaphthyridines. nih.govbeilstein-journals.org In some cases, the dihydropyridine (B1217469) can also participate in formal [2+2] cycloadditions. nih.govbeilstein-journals.org
| Reaction Type | Reactants | Key Product Type | Reference |
|---|---|---|---|
| Diels-Alder | 1,2-Dihydropyridine derivative, Acrolein | Bicyclic aldehyde | nih.gov |
| Hetero-Diels-Alder | Hydrazone, Alkene | 1,4,5,6-Tetrahydropyridazine derivative | nih.gov |
| 1,4-Dipolar Cycloaddition | Isoquinoline, Dialkyl acetylenedicarboxylate, 5,6-Unsubstituted 1,4-dihydropyridine | Isoquinolino[1,2-f] nih.govnih.govnaphthyridine | nih.govbeilstein-journals.org |
| Formal [2+2] Cycloaddition | Dialkyl acetylenedicarboxylate, 5,6-Unsubstituted 1,4-dihydropyridine | 2-Azabicyclo[4.2.0]octa-3,7-diene | nih.govbeilstein-journals.org |
Hydrogenation and Reduction Pathways
The endocyclic double bond of 1-benzoyl-5,6-dihydropyridin-2(1H)-one and its derivatives can be readily reduced through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), to yield the corresponding saturated piperidin-2-one. The conditions for these reactions are generally mild, reflecting the reactivity of the activated double bond.
Alternatively, chemical reduction methods can be employed. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt or other hydride sources can achieve the reduction of the C=C bond. The specific choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, particularly when chiral centers are present in the molecule.
Oxidation Reactions
Oxidation of the dihydropyridinone ring can lead to the corresponding pyridone. This transformation can be achieved using a variety of oxidizing agents. For instance, treatment with reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can effect the dehydrogenation of the dihydropyridinone ring to furnish the aromatic pyridone system. The driving force for this reaction is the formation of the stable aromatic ring. In some cases, oxidation can also target other parts of the molecule, depending on the specific substituents present.
Reactions at the Lactam Carbonyl Group (C=O)
The lactam carbonyl group in this compound exhibits typical carbonyl reactivity, although it is somewhat attenuated by the delocalization of the nitrogen lone pair. It can undergo nucleophilic attack, but generally requires more forcing conditions compared to a simple ketone. researchgate.net
Reduction of the lactam carbonyl to a methylene (B1212753) group (CH₂) can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the lactam into a cyclic amine.
The carbonyl group can also react with organometallic reagents, such as Grignard reagents or organolithium compounds. However, these reactions can sometimes be complicated by competing attack at other electrophilic sites in the molecule. The N-benzoyl group can also influence the reactivity of the lactam carbonyl.
Reactions at the Nitrogen Atom (N-1)
The N-benzoyl group is a key feature of the molecule, and its removal (debenzoylation) is a common transformation. This can be achieved under various conditions, such as basic hydrolysis with sodium hydroxide (B78521) or potassium hydroxide, or by using other nucleophilic reagents. The removal of the benzoyl group yields the corresponding 5,6-dihydropyridin-2(1H)-one, which can then be used in further synthetic manipulations. sigmaaldrich.comsigmaaldrich.com
The nitrogen atom of the lactam can also be involved in other reactions. For instance, after debenzoylation, the N-H group can be alkylated or acylated to introduce different substituents at the nitrogen position. N-halo-β-lactams can be synthesized and used in further reactions, such as N-sulfenylation. cnr.it
Electrophilic and Nucleophilic Substitution Reactions on the Dihydropyridinone Ring System
The dihydropyridinone ring itself is generally not prone to classical electrophilic aromatic substitution due to its non-aromatic nature and the electron-withdrawing effect of the carbonyl group. masterorganicchemistry.comyoutube.commasterorganicchemistry.com However, the benzoyl group can undergo electrophilic substitution on its aromatic ring. libretexts.orgyoutube.com
Nucleophilic substitution reactions are more relevant to this ring system, particularly for derivatives with appropriate leaving groups. basicmedicalkey.comlibretexts.orglibretexts.orgnih.govnumberanalytics.com For instance, if a leaving group is present at the C4 or C5 position of the ring, it can be displaced by a nucleophile. The reactivity towards nucleophilic attack is enhanced by the electron-withdrawing nature of the lactam carbonyl. Vicarious nucleophilic substitution (VNS) is a method for C-H functionalization of electron-deficient rings and could be applicable to derivatives of this system. nih.gov
| Reaction Type | Substrate Feature | Reagent Type | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | Benzoyl group aromatic ring | Electrophile (e.g., NO₂⁺, Br⁺) | Substituted benzoyl group | libretexts.orgyoutube.com |
| Nucleophilic Aromatic Substitution (SNAr) | Aryl halide with electron-withdrawing groups | Nucleophile (e.g., OH⁻, OR⁻) | Substituted aryl group | libretexts.orglibretexts.org |
| Vicarious Nucleophilic Substitution (VNS) | Electron-deficient ring with C-H bonds | Carbanion with a leaving group at the α-position | Alkylated ring | nih.gov |
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing novel ring systems that may be difficult to prepare by other means. While specific examples for this compound are not extensively documented in the reviewed literature, the reactivity of analogous saturated and partially saturated heterocyclic systems provides insight into potential transformations.
One notable method for ring contraction in related N-acyl piperidines is a photomediated process. nih.gov This reaction proceeds via a Norrish Type II hydrogen atom transfer from the carbon adjacent to the nitrogen to the excited benzoyl carbonyl group. The resulting 1,4-diradical can then undergo C-N bond cleavage and subsequent intramolecular cyclization to form a cyclopentane (B165970) derivative. While the presence of the endocyclic double bond and the lactam carbonyl in this compound would likely influence the reaction pathway, this photochemical approach represents a potential, albeit likely low-yielding, avenue for ring contraction. nih.gov Research on N-benzoyl piperidines has shown that the benzoyl group can facilitate this transformation, although other electron-withdrawing groups on the nitrogen sometimes lead to higher yields of the ring-contracted product. nih.gov
Ring expansion reactions of dihydropyridinone systems are less common. However, strategies involving the cleavage of a bond within the ring followed by the incorporation of one or more atoms and subsequent recyclization could be envisioned. For instance, rhodium carbenoid-induced ring expansion of related five-membered isoxazoles to form highly substituted pyridines has been reported. nih.gov A similar strategy, if applicable to the dihydropyridinone core, could potentially lead to seven-membered diazepine-like structures. Another approach could involve the functionalization of the double bond, followed by a rearrangement that incorporates an external carbon source.
The following table summarizes potential ring size alteration reactions based on transformations of analogous heterocyclic compounds.
| Transformation Type | Starting Material (Analogue) | Reagents and Conditions | Product (Analogue) | Key Findings | Citation |
| Photomediated Ring Contraction | N-Benzoyl-α-acylated piperidines | Visible light (400 nm LED), benzene | cis-1,2-Disubstituted cyclopentanes | The reaction proceeds via a Norrish Type II mechanism. The benzoyl group is a viable, though not always the highest yielding, N-substituent for this transformation. | nih.gov |
| Rhodium Carbenoid-Induced Ring Expansion | 3,5-Disubstituted isoxazoles and vinyldiazomethanes | Rh₂(OAc)₄ (catalyst), heat | Highly functionalized pyridines | This method involves a ring expansion followed by rearrangement and oxidation to furnish the aromatic pyridine core. | nih.gov |
It is important to note that the direct application of these methods to this compound would require experimental validation to determine the feasibility and outcome of the reactions, given the specific electronic and steric properties of this particular scaffold.
Functional Group Interconversions of Substituents on the Ring and Benzoyl Moiety
The this compound scaffold allows for a variety of functional group interconversions (FGIs) on both the dihydropyridinone ring and the N-benzoyl group. These transformations are crucial for the synthesis of derivatives with diverse properties and for the construction of more complex molecular architectures.
On the Dihydropyridinone Ring:
The primary sites for functionalization on the dihydropyridinone ring are the double bond and the positions allylic to it.
Reduction of the Double Bond: The carbon-carbon double bond can be reduced to afford the corresponding 1-benzoylpiperidin-2-one. This can be achieved through catalytic hydrogenation using reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: The allylic positions could be susceptible to oxidation to introduce hydroxyl or carbonyl functionalities, although this may compete with other oxidation pathways in the molecule.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield dihalogenated piperidinone derivatives, which can serve as precursors for elimination or substitution reactions.
On the Benzoyl Moiety:
The benzoyl group offers numerous possibilities for functional group interconversions, particularly on the aromatic ring.
Electrophilic Aromatic Substitution: The phenyl ring of the benzoyl group can undergo electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂ and a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. The position of substitution (ortho, meta, or para) will be directed by the deactivating effect of the carbonyl group, favoring meta-substitution.
Reduction of the Benzoyl Carbonyl: The carbonyl group of the benzoyl moiety can be selectively reduced to a methylene group (CH₂) using strong reducing agents under specific conditions, such as the Wolff-Kishner or Clemmensen reduction, although the compatibility of these harsh conditions with the lactam functionality would need to be considered. Milder reductions could potentially yield a secondary alcohol.
Modification of Substituents: If the benzoyl group already bears substituents, these can be further modified. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a wide range of other functional groups. An ester substituent could be hydrolyzed to a carboxylic acid or reduced to a primary alcohol.
The following table provides a summary of potential functional group interconversions.
| Location of FGI | Initial Functional Group | Target Functional Group | Typical Reagents and Conditions | Citation |
| Dihydropyridinone Ring | Alkene (C=C) | Alkane (C-C) | H₂, Pd/C | General knowledge |
| Benzoyl Moiety (Aromatic Ring) | C-H | C-NO₂ | HNO₃, H₂SO₄ | General knowledge |
| Benzoyl Moiety (Aromatic Ring) | -NO₂ | -NH₂ | H₂, Pd/C or Sn, HCl | General knowledge |
| Benzoyl Moiety (Aromatic Ring) | -NH₂ | -N₂⁺X⁻ | NaNO₂, HCl | General knowledge |
| Benzoyl Moiety (Aromatic Ring) | -N₂⁺X⁻ | -OH, -X, -CN | H₂O, CuX, CuCN | General knowledge |
| Benzoyl Moiety (Carbonyl) | Carbonyl (C=O) | Methylene (CH₂) | H₂NNH₂, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | General knowledge |
These transformations highlight the versatility of the this compound core as a scaffold for the generation of a library of derivatives with tailored functionalities.
Theoretical and Computational Investigations of 1 Benzoyl 5,6 Dihydropyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of a molecule at the atomic level. These theoretical methods provide insights that are often complementary to experimental data.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-benzoyl-5,6-dihydropyridin-2(1H)-one, a DFT study would typically begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state).
Once the geometry is optimized, various electronic properties can be calculated. These often include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).
Atomic Charges: The distribution of partial charges on each atom would be calculated to understand the polarity of specific bonds and reactive sites within the molecule.
These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that provides a good balance between accuracy and computational cost.
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense.
For a molecule like this compound, high-accuracy ab initio calculations could be used to:
Validate the geometries obtained from DFT methods.
Calculate highly accurate electronic energies, ionization potentials, and electron affinities.
Provide benchmark data for calibrating more computationally efficient methods.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions.
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.
From the HOMO and LUMO energies, several global reactivity indices can be derived:
Electronegativity (χ): Describes the tendency of the molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω): Quantifies the electron-accepting capability.
A hypothetical table of these properties for this compound would look like this:
| Parameter | Symbol | Formula | Value (a.u.) |
| HOMO Energy | EHOMO | - | Data not available |
| LUMO Energy | ELUMO | - | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |
| Chemical Softness | S | 1/η | Data not available |
| Electrophilicity Index | ω | χ²/2η | Data not available |
This table is for illustrative purposes only. No published data is available for this specific compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and intermolecular interactions that are inaccessible through static quantum calculations.
Conformational Dynamics of the Dihydropyridinone Ring System
The 5,6-dihydropyridin-2(1H)-one ring is not planar and can adopt several conformations (e.g., half-chair, boat). MD simulations would reveal the dynamic behavior of this ring system.
A typical MD simulation would involve:
Placing the molecule in a simulated environment (e.g., a box of solvent like water or chloroform).
Assigning initial velocities to all atoms.
Solving Newton's equations of motion to track the trajectory of each atom over a set period (from nanoseconds to microseconds).
Analysis of the resulting trajectories would identify the most stable and frequently adopted conformations of the dihydropyridinone ring, the energy barriers between different conformations, and the influence of the N-benzoyl group on the ring's flexibility.
Intermolecular Interactions and Aggregation Behavior
MD simulations are also ideal for studying how molecules of this compound interact with each other. By simulating a system containing multiple molecules at a relevant concentration, one could investigate:
Hydrogen Bonding: The potential for hydrogen bonds to form between the carbonyl oxygen and protons on neighboring molecules.
π-π Stacking: The tendency of the benzoyl group's aromatic ring to stack with those of adjacent molecules.
Aggregation: Whether the molecules tend to self-associate and form dimers, trimers, or larger aggregates in solution.
This information is crucial for understanding the compound's physical properties, such as solubility, melting point, and crystal packing.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. For a molecule such as this compound, computational approaches can map out the potential pathways for its synthesis and subsequent transformations. These investigations are typically performed using quantum mechanical methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods can precisely locate and characterize the geometry and energetic properties of transition states. For the formation of this compound, a plausible synthetic route involves the N-acylation of 5,6-dihydropyridin-2(1H)-one with benzoyl chloride.
A computational study of this reaction would involve mapping the potential energy surface for the nucleophilic attack of the nitrogen atom of the pyridinone ring on the carbonyl carbon of benzoyl chloride. This would allow for the identification of the transition state structure, which is expected to feature a partially formed N-C bond and a partially broken C-Cl bond. The vibrational frequency analysis of the calculated transition state structure is crucial; a single imaginary frequency confirms that the structure is indeed a true transition state.
Alternative pathways, such as a stepwise mechanism involving a tetrahedral intermediate, could also be investigated. By comparing the activation energies associated with the transition states of different pathways, the most favorable reaction mechanism can be determined.
Table 1: Hypothetical Geometrical Parameters of a Calculated Transition State for the N-benzoylation of 5,6-dihydropyridin-2(1H)-one
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | N-C (forming) | 1.85 |
| Bond Length | C-Cl (breaking) | 2.10 |
| Bond Angle | N-C-O | 115.2 |
| Dihedral Angle | H-N-C-O | -165.4 |
Once the reactants, transition states, and products of a reaction pathway have been computationally identified, a detailed energy profile can be constructed. This profile plots the relative energies of the different species along the reaction coordinate, providing a visual representation of the reaction's progress. The height of the energy barrier, or activation energy (ΔG‡), is a critical parameter that governs the reaction rate.
Kinetic analysis can be further performed using the calculated activation energies. The Arrhenius equation or transition state theory can be employed to estimate the reaction rate constants at different temperatures. This allows for a direct comparison with experimental kinetic data, if available, thereby validating the computational model.
Table 2: Hypothetical Calculated Thermodynamic Data for the N-benzoylation of 5,6-dihydropyridin-2(1H)-one
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔG‡) | +15.8 |
| Enthalpy of Reaction (ΔH) | -25.2 |
| Gibbs Free Energy of Reaction (ΔG) | -22.5 |
Cheminformatics and Predictive Modeling
Cheminformatics applies computational and informational techniques to a wide range of chemical problems. For this compound, these methods can be used to predict its reactivity, explore potential synthetic routes, and generate novel derivatives for further investigation.
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a relationship between these descriptors and an observed reactivity parameter.
For a class of compounds including this compound, a QSRR model could be developed to predict its reactivity in a specific transformation, for instance, its susceptibility to nucleophilic attack at the benzoyl carbonyl group. Descriptors used in such a model might include electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. A well-validated QSRR model can be a valuable tool for predicting the reactivity of newly designed analogs without the need for extensive experimental or high-level computational studies.
Computational tools are increasingly being used to assist in the planning of synthetic routes. Predictive synthesis pathway planning software utilizes large databases of known chemical reactions and sophisticated algorithms to propose viable synthetic pathways to a target molecule.
For this compound, such a program would work backward from the target structure, a process known as retrosynthesis, to identify potential precursors. For each retrosynthetic disconnection, the software would search its database for known reactions that could form the desired bond. The program would then evaluate the feasibility of each proposed step based on factors such as reaction yield, compatibility of functional groups, and availability of starting materials. This can lead to the identification of both well-established and novel synthetic routes.
Virtual compound libraries are large collections of chemical structures that are generated in silico. These libraries can be used for a variety of purposes, including the exploration of chemical space around a lead compound and the identification of new molecules with desired properties.
Starting with the core scaffold of this compound, a virtual library could be generated by systematically modifying different parts of the molecule. For example, different substituents could be placed on the benzoyl ring or the dihydropyridinone ring. The resulting virtual compounds can then be screened computationally for properties of interest, such as predicted biological activity or specific physicochemical properties. This approach allows for the rapid exploration of a vast number of potential derivatives, helping to prioritize the most promising candidates for actual synthesis and experimental testing.
Future Directions in 1 Benzoyl 5,6 Dihydropyridin 2 1h One Research
Development of Novel and Highly Efficient Synthetic Methodologies
The creation of 1-benzoyl-5,6-dihydropyridin-2(1H)-one and its derivatives is an area ripe for innovation, moving beyond traditional methods toward more sophisticated and efficient synthetic strategies. A key area of future development lies in the application of domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials.
One such promising approach is the domino Ugi/Aldol (B89426)/Hydrolysis reaction. acs.org Researchers have successfully developed a one-pot synthesis for the core 5,6-dihydropyridin-2(1H)-one structure using this method, which combines multiple chemical transformations without isolating intermediates. acs.org This strategy starts with readily available components like Baylis–Hillman phosphonium (B103445) salts, primary amines, isocyanides, and arylglyoxals. acs.org Adapting this methodology for the direct synthesis of this compound could significantly improve efficiency by reducing the number of steps, saving time, and minimizing waste.
Another forward-looking strategy is the application of dearomatization. This approach transforms simple, flat aromatic compounds into more complex, three-dimensional structures, which is a significant goal in modern organic chemistry. researchgate.net Investigating dearomatization pathways to construct the dihydropyridinone ring could provide a novel and powerful entry to this class of compounds.
| Synthetic Strategy | Key Reactants/Components | Potential Advantages | Reference |
| Domino Ugi/Aldol/Hydrolysis | Baylis–Hillman phosphonium salts, primary amines, isocyanides, arylglyoxals | One-pot synthesis, high atom economy, reduced purification steps | acs.org |
| Dearomatization | Highly electrophilic aromatic systems (e.g., substituted pyridines) | Access to complex 3D structures from simple precursors, novel reaction pathways | researchgate.net |
Exploration of Unprecedented Reactivity and Transformation Pathways
The chemical reactivity of this compound is not fully explored, and future research will likely uncover new and unexpected transformation pathways. The unsaturated carbon-carbon double bond within the 5,6-dihydropyridin-2(1H)-one ring is a key functional group that could act as a reactive handle for various cycloaddition reactions. beilstein-journals.org
Drawing parallels from studies on structurally related 5,6-unsubstituted 1,4-dihydropyridines, the double bond in the target molecule could be a prime candidate for participating in reactions like the Huisgen 1,4-dipolar cycloaddition or formal [2+2] cycloadditions. beilstein-journals.org Such reactions, potentially triggered by reacting the molecule with electron-deficient alkynes, could lead to the efficient synthesis of novel and complex polycyclic and fused heterocyclic systems. beilstein-journals.org For instance, a three-component reaction between this compound, an aza-arene like isoquinoline (B145761), and an acetylenic ester could yield intricate isoquinolino-fused naphthyridine derivatives. beilstein-journals.org
Furthermore, the exploration of oxidative ring contractions presents another exciting frontier. In related heterocyclic systems, treatment with oxidizing agents has been shown to induce unexpected ring contractions, transforming a six-membered ring into a five-membered one with novel substitutions. mdpi.com For example, a 1,2,6-thiadiazine was converted into a 1,2,5-thiadiazole (B1195012) derivative through such a process. mdpi.com Investigating the behavior of this compound under similar oxidative conditions could lead to unprecedented skeletal rearrangements and the formation of entirely new heterocyclic scaffolds.
Advanced Computational Modeling for Deeper Mechanistic Understanding
To complement experimental work, advanced computational modeling is set to become an indispensable tool for gaining a deeper understanding of the reaction mechanisms, stability, and electronic properties of this compound. Techniques such as Density Functional Theory (DFT) can be employed to map out the entire energy landscape of a chemical reaction, providing critical insights that are difficult to obtain through experiments alone.
For instance, computational modeling could be used to elucidate the step-by-step mechanism of the domino Ugi/Aldol/Hydrolysis synthesis, identifying transition states and intermediates to explain the observed selectivity and reactivity. acs.org Similarly, for the proposed cycloaddition reactions, modeling could predict whether a reaction is likely to proceed and which stereochemical outcome will be favored, thus guiding experimental design. beilstein-journals.org These computational studies can calculate key parameters that govern a reaction's feasibility and outcome.
| Computational Parameter | Significance in Research |
| Activation Energy (ΔG‡) | Predicts the kinetic feasibility and rate of a proposed reaction pathway. |
| Reaction Energy (ΔE) | Determines the thermodynamic favorability (whether a reaction is exothermic or endothermic). |
| Bond Lengths/Angles in Transition States | Provides a structural snapshot of the reaction's highest energy point, revealing how bonds are formed and broken. |
| Molecular Orbital Energies (HOMO/LUMO) | Explains the electronic behavior of the molecule, predicting its reactivity with other reagents. |
Integration of Machine Learning and Artificial Intelligence for Synthetic Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize synthetic chemistry, and its application to this compound research holds immense potential. AI algorithms can analyze vast datasets of chemical reactions to identify hidden patterns and make predictions, accelerating the discovery of new synthetic routes and reactions.
In the context of synthesis, ML models could be trained on data from known multicomponent reactions, like the Ugi reaction, to predict the optimal conditions (e.g., catalyst, solvent, temperature) for maximizing the yield of this compound or its analogs. acs.org This predictive power would significantly reduce the number of experiments needed, saving resources and time.
Furthermore, AI can be used for "unprecedented reactivity" discovery. By building models that understand the fundamental principles of chemical reactivity, AI tools can propose novel transformation pathways that a human chemist might not consider. For example, an AI could screen thousands of potential reactants for the proposed cycloaddition reactions with this compound, predicting which combinations are most likely to result in new, stable heterocyclic systems. beilstein-journals.org
| AI/ML Application Area | Input Data | Predicted Output | Potential Impact |
| Synthesis Optimization | Reactant structures, catalysts, solvents, temperatures, reaction times | Product yield, selectivity, reaction score | Faster development of highly efficient synthetic routes. |
| Reactivity Prediction | Structure of this compound, potential co-reactants | Feasibility of novel reactions (e.g., cycloadditions), structure of predicted products | Discovery of unprecedented chemical transformations and new molecules. |
Q & A
Q. How can intramolecular hydrogen bonding in derivatives influence their pharmacokinetic properties?
- Hydrogen bonding between the benzoyl carbonyl and adjacent NH/OH groups reduces solubility but enhances membrane permeability. Pharmacokinetic modeling (e.g., LogP, PSA) predicts bioavailability. For instance, methyl or ethyl ester derivatives improve solubility without compromising target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
